molecular formula C16H18N4O3S B6920010 N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide

N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide

Cat. No.: B6920010
M. Wt: 346.4 g/mol
InChI Key: ODZJQOHLDKPNGA-UHFFFAOYSA-N
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Description

N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide is a complex organic compound featuring a quinoline core, a sulfonamide group, and an oxadiazole ring

Properties

IUPAC Name

N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-11(2)16-19-15(23-20-16)8-10-18-24(21,22)14-7-3-6-13-12(14)5-4-9-17-13/h3-7,9,11,18H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZJQOHLDKPNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CCNS(=O)(=O)C2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The process would likely include the use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: The sulfonamide group can be reduced to form amines.

  • Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines.

  • Substitution: Substituted oxadiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, with activity against various bacterial strains. Additionally, it may have antiviral properties, making it a candidate for further research in antiviral drug development.

Medicine: In the medical field, this compound has been studied for its potential use in treating inflammatory diseases. Its sulfonamide group is known to inhibit certain enzymes involved in inflammation, making it a promising candidate for anti-inflammatory drugs.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide exerts its effects involves the interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as cyclooxygenase (COX), which is involved in the production of inflammatory mediators. Additionally, the oxadiazole ring may interact with viral proteins, disrupting their function and preventing viral replication.

Comparison with Similar Compounds

  • N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]acetamide: This compound shares the oxadiazole ring but has an acetamide group instead of a sulfonamide group.

  • N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide: Similar to the previous compound, but with a benzamide group.

Uniqueness: N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]quinoline-5-sulfonamide is unique due to its combination of a quinoline core and a sulfonamide group, which provides distinct chemical and biological properties compared to other similar compounds.

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